7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a fluorine atom at position 7 and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5. This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of biaryl structures for drug development and functional materials .
Properties
IUPAC Name |
4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOPFQHEBWPOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester as the coupling partner
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the dioxaborolane group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The dioxaborolane group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, NFSI
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and esters
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions with aryl halides can yield biaryl compounds, while oxidation reactions can produce benzimidazole N-oxides.
Scientific Research Applications
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom, which can enhance fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the dioxaborolane group can participate in reversible covalent interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Boronic Ester Substitutions
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
- Key Differences : Replaces the fluorine atom at position 7 with a methyl group at position 1.
- However, it may enhance solubility in non-polar solvents .
- Applications : Used as a building block in kinase inhibitor synthesis .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
- Key Differences : Features a ketone group at position 2 instead of a hydrogen atom.
- Impact : The ketone introduces hydrogen-bonding capability, which may improve interactions in protein-ligand binding. However, it reduces stability under acidic conditions .
- Applications : Explored in the synthesis of hypoxia-inducible factor (HIF) inhibitors .
7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole
- Key Differences : Substitutes the benzimidazole core with an indazole ring and adds a methyl group at position 2.
- Impact : The indazole scaffold offers enhanced metabolic stability compared to benzimidazole, making it favorable for pharmaceutical applications .
- Applications : Investigated as a precursor for oncology therapeutics targeting tyrosine kinases .
Biological Activity
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest it may interact with various biological targets, particularly in cancer and infectious disease contexts. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C14H17BFNO2
- Molecular Weight : 261.10 g/mol
- CAS Number : 837392-56-0
Research indicates that the compound may exert its biological effects through modulation of protein interactions. For example, studies have shown that similar benzimidazole derivatives can inhibit protein-protein interactions crucial for tumorigenesis in B-cell lymphomas by targeting the BCL6 transcriptional repressor . The specific mechanism for this compound remains to be fully elucidated but is likely related to its ability to disrupt key signaling pathways.
Antitumor Activity
Several studies have explored the antitumor potential of compounds structurally related to this compound. Notably:
- In vitro Studies : Compounds similar to this benzimidazole have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study reported that modifications in the benzimidazole structure led to enhanced potency against diffuse large B-cell lymphoma (DLBCL) cells .
In Vivo Studies
In vivo experiments using xenograft models have provided insights into the compound's pharmacokinetic properties and therapeutic efficacy:
- Xenograft Models : In a lymphoma xenograft mouse model, compounds with similar structural motifs showed reduced levels of BCL6 following oral administration . This suggests that this compound may also induce target depletion in vivo.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. A comparative analysis of various derivatives has indicated:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| Benzimidazole A | 0.25 | High potency against DLBCL |
| Benzimidazole B | 0.50 | Moderate potency; requires further optimization |
| 7-Fluoro Compound | TBD | Under investigation for enhanced efficacy |
Safety and Toxicology
Preliminary safety assessments indicate that while the compound exhibits promising biological activity, further toxicological studies are necessary to evaluate its safety profile. The Material Safety Data Sheet (MSDS) highlights potential hazards associated with exposure but does not provide specific toxicity data for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
